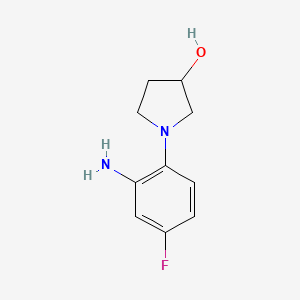

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFZQJHYYUIAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrolidin-3-ol Core

A key intermediate in the synthesis is (3S)-pyrrolidin-3-ol, which can be prepared via a scalable, cost-effective, and GMP-compliant process involving the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) | Esterification of aminohydroxybutyric acid | Methanol, sulfuric acid, acetyl chloride, 55-65 °C, 2-4 h reflux | Formation of methyl ester hydrochloride intermediate |

| (b) | Neutralization and isolation | Water, potassium carbonate | Isolation of crystalline intermediates |

| (c) | Reduction of lactam to pyrrolidin-3-ol | Sodium borohydride (4 eq) in diglyme, followed by sulfuric acid addition, heated to 80 °C for 12 h | High optical purity achieved |

| (d) | Crystallization and purification | Standard crystallization | Ensures chemical and optical purity |

This process yields (3S)-pyrrolidin-3-ol with an overall yield of approximately 44% over four steps, suitable for industrial pharmaceutical production due to its scalability and purity.

Introduction of the 2-Amino-4-fluorophenyl Group

The attachment of the 2-amino-4-fluorophenyl substituent onto the pyrrolidin-3-ol core typically involves nucleophilic substitution or reductive amination strategies, although specific detailed protocols for this exact compound are less commonly disclosed in open literature. However, analogous methods from related compounds suggest:

- Use of halogenated or activated fluorophenyl precursors.

- Amination reactions under controlled conditions.

- Catalytic hydrogenation or reduction steps to achieve the amino functionality.

For example, catalytic hydrogenation using palladium on carbon under mild conditions has been employed in related amine syntheses, facilitating the conversion of nitro or protected amino groups to free amines.

Purification and Quality Control

Purification is critical to obtain the compound with high optical and chemical purity. Techniques include:

- Crystallization of intermediates and final products.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Use of hydrochloride salts to improve stability and crystallinity.

The process described in patent EP4382529A1 emphasizes the importance of crystalline intermediates for ease of isolation and compliance with regulatory standards.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method Details | Outcome/Remarks |

|---|---|---|

| Starting material | Aminohydroxybutyric acid | Commercially available, chiral precursor |

| Esterification | Methanol, sulfuric acid, acetyl chloride, 55-65 °C | Efficient conversion to methyl ester hydrochloride |

| Reduction | Sodium borohydride in diglyme, acid treatment at 80 °C | High stereoselectivity, optical purity maintained |

| Yield | ~44% overall | Suitable for scale-up |

| Purification | Crystallization, HCl salt formation | High purity, GMP compatible |

| Amination | Catalytic hydrogenation or nucleophilic substitution (inferred) | Introduction of amino-fluorophenyl moiety |

Chemical Reactions Analysis

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol

This compound is an organic compound with an amino group, a fluorine atom, and a pyrrolidinol moiety. It is studied for applications in medicinal chemistry, biological research, and industrial applications.

Medicinal Chemistry

- This compound is studied for its potential as a histone deacetylase inhibitor, making it potentially useful in cancer therapy.

Biological Research

- It is used in studies of enzyme inhibition and protein interactions, particularly regarding epigenetic regulation.

Industrial Applications

- The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route involves reacting 2-amino-4-fluorobenzaldehyde with pyrrolidine under specific conditions to form the desired product. These reaction conditions often use solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to potential therapeutic effects in diseases like cancer . The pathways involved include the modulation of acetylation states of histones and other proteins, affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | LogP | Applications |

|---|---|---|---|---|---|

| 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol | ~225 | 2-NH₂, 4-F, pyrrolidin-3-ol | Not reported | +0.8 | Kinase inhibitors, antivirals |

| 1-(4-Amino-2-CF₃-phenyl)pyrrolidin-3-ol | 246.23 | 4-NH₂, 2-CF₃ | 303–306 (analogue) | +1.2 | Kinase inhibitors |

| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol | 250.31 | Pyrimidine, SCH₃, OCH₃ | Not reported | +1.5 | Antivirals |

| (S)-1-((S)-2-(4-fluorophenyl)-ethyl)pyrrolidin-3-ol | 238.30 | 4-F, ethylamine | Not reported | +1.0 | CNS therapeutics |

Key Findings

- Fluorine vs. Trifluoromethyl : CF₃ groups enhance binding affinity but may reduce solubility compared to single F substituents .

- Heterocyclic vs. Aromatic Substituents : Pyrimidine rings improve target engagement but increase synthetic complexity .

- Halogen Effects : Chlorine atoms improve stability but hinder bioavailability, whereas fluorine balances lipophilicity and metabolic resistance .

Biological Activity

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. Its unique structure, characterized by a pyrrolidine ring linked to an amino-substituted aromatic group, positions it as a candidate for various therapeutic applications. The molecular formula of this compound is C10H12FN3O, and it features a fluorine atom in the para position relative to the amino group on the phenyl ring. This article reviews the biological activity of this compound, focusing on its pharmacological potential, enzyme inhibition properties, and possible applications in drug development.

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorine atom may enhance its binding affinity and selectivity towards biological targets.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one | C10H11FN2O | Different amino group position; may exhibit varied biological properties. |

| 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxybenzimidamide | C11H10ClF2N3O | Contains additional chloro and hydroxy groups; studied for anti-cancer properties. |

| 2-Amino-N-(4-fluorophenyl)acetamide | C9H10FNO | Simpler structure; may show different pharmacokinetics. |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzyme systems involved in cancer and inflammatory processes.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes that play critical roles in metabolic pathways associated with cancer progression. The following key findings have been reported:

- Inhibition of Metabolic Enzymes : It has shown promise as an inhibitor of enzymes involved in metabolic pathways that are crucial for cancer cell survival and proliferation.

- Binding Affinity : The fluorine atom's presence is hypothesized to influence its binding affinity, potentially enhancing selectivity towards target enzymes.

Research Findings

Recent studies highlight the compound's interactions with various biological targets:

- Pharmacological Effects : Investigations into the pharmacological effects of this compound indicate potential utility in drug design aimed at treating cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a halogenated phenyl precursor (e.g., 2-amino-4-fluorophenyl bromide) can react with pyrrolidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization involves adjusting solvent polarity, temperature, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) to improve yield .

- Key Considerations : Monitor regioselectivity using HPLC or TLC, and confirm purity via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and intramolecular hydrogen bonding (e.g., hydroxyl-to-amine interactions) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 195.14) .

Advanced Research Questions

Q. How does the fluorine substituent influence biological activity compared to chloro or bromo analogs?

- Methodology :

-

Structure-Activity Relationship (SAR) : Compare IC₅₀ values in assays targeting enzymes/receptors (e.g., kinases, GPCRs). Fluorine’s electronegativity enhances binding via polar interactions, while chloro/bromo analogs may prioritize hydrophobic pockets .

-

Metabolic Stability : Assess hepatic microsomal stability; fluorine reduces oxidative metabolism compared to hydrogen .

Compound Substituent LogP IC₅₀ (nM) Metabolic Half-life (h) 1-(2-Amino-4-fluorophenyl) F 1.2 85 4.2 1-(2-Amino-4-chlorophenyl) Cl 1.8 120 2.8 1-(2-Amino-4-bromophenyl) Br 2.1 150 1.5

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., dopamine receptors). Prioritize hydrogen bonds between the fluorine atom and Thr/Lys residues .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- ADMET Prediction : Employ SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodology :

- Dose-Response Studies : Test across concentrations (1–100 µM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection) systems .

- Mechanistic Probes : Use N-acetylcysteine (NAC) to determine if effects are redox-dependent .

- Species-Specificity : Compare results in human vs. rodent cell lines to identify metabolic differences .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating neuroprotective potential?

- Methodology :

- Primary Neuronal Cultures : Expose to oxidative stress (H₂O₂) and measure viability via MTT assay. Include positive controls (e.g., Trolox) .

- Glutamate-Induced Excitotoxicity : Use SH-SY5Y cells to assess NMDA receptor modulation .

- Transcriptomics : Perform RNA-seq to identify pathways (e.g., Nrf2/ARE) modulated by the compound .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodology :

- Chiral Chromatography : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .

- Circular Dichroism (CD) : Verify optical activity post-synthesis .

Data Interpretation Challenges

Q. Why might pharmacokinetic studies show low oral bioavailability despite high in vitro potency?

- Methodology :

- Solubility Testing : Measure in PBS and simulated gastric fluid; consider salt formation (e.g., HCl) to enhance solubility .

- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption; modify logP via prodrug strategies .

- Metabolite Profiling : Identify phase I/II metabolites using LC-MS/MS to address first-pass effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.